

A Comparative Guide to the Spectroscopic Validation of Intermediates in Mappicine Ketone Synthesis

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Compound of Interest

Compound Name: *5-Ethoxy-4-methyloxazole*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes to mappicine ketone, a key scaffold in medicinal chemistry. We focus on the spectroscopic validation of the reaction intermediates, offering a side-by-side analysis of the data that underpins the structural assignments in each pathway. This information is crucial for researchers aiming to reproduce, adapt, or build upon these synthetic strategies for the development of novel therapeutic agents.

Introduction

Mappicine ketone, a pentacyclic alkaloid, has attracted significant attention from the synthetic community due to its structural relationship to the potent anticancer agent camptothecin. The development of efficient and scalable syntheses of mappicine ketone is not only an academic challenge but also holds promise for the generation of analog libraries for drug discovery programs. This guide compares two distinct and effective approaches: a cascade radical annulation strategy and a method involving sulfur-directed aryl radical cyclization followed by photochemical cyclization. The objective is to provide a clear, data-driven comparison of the spectroscopic evidence that validates the key intermediates in each of these synthetic sequences.

Route 1: Cascade Radical Annulation Synthesis

This approach, developed by Curran and coworkers, utilizes a powerful cascade radical annulation reaction to construct the core of the mappicine skeleton. The key steps involve the formation of an iodopyridone precursor, followed by N-propargylation and a subsequent radical cyclization.

Experimental Protocols

General Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectra were recorded on 300 MHz and 500 MHz spectrometers. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Infrared (IR) spectra were obtained on a Fourier-transform infrared spectrometer. High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI) or chemical ionization (CI).

Synthesis of Iodopyridone Intermediate (1): To a solution of 2-amino-4-picoline in pyridine was added iodine and the mixture was heated at 110 °C for 24 h. After cooling, the reaction mixture was poured into water and the precipitate was collected by filtration. The solid was washed with sodium thiosulfate solution and water, then dried to afford the iodopyridine. This was then subjected to oxidation with m-CPBA in dichloromethane at room temperature for 12 h to yield the corresponding N-oxide, which was subsequently rearranged to the 2-pyridone by heating in acetic anhydride at 130 °C for 2 h.

Synthesis of N-Propargyl Iodopyridone (2): A mixture of the iodopyridone intermediate (1), propargyl bromide, and potassium carbonate in acetone was heated at reflux for 12 h. The solvent was removed under reduced pressure, and the residue was partitioned between water and dichloromethane. The organic layer was washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which was purified by column chromatography.

Cascade Radical Annulation to form Mappicine Analog (3): A solution of the N-propargyl iodopyridone (2) and an isonitrile in benzene was degassed with argon. A solution of hexamethylditin and AIBN in benzene was then added, and the mixture was heated at 80 °C for 6 h. The solvent was evaporated, and the residue was purified by chromatography to yield the mappicine analog.

Oxidation to Mappicine Ketone: The mappicine analog (3) was dissolved in a mixture of acetic acid and water. Sodium dichromate was added, and the mixture was stirred at room temperature for 4 h. The reaction was quenched with sodium bisulfite solution and extracted

with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product was purified by column chromatography to afford mappicine ketone.

Spectroscopic Data for Intermediates

| Intermediate | Structure | ¹ H NMR (δ , ppm) | ¹³ C NMR (δ , ppm) | IR (cm ⁻¹) | HRMS (m/z) |
|------------------------------|------------------------------------|---|--|------------------------|---|
| Iodopyridone (1) | (Structure not provided in source) | 7.58 (d, J = 7.2 Hz, 1H), 7.21 (s, 1H), 6.45 (d, J = 7.2 Hz, 1H), 2.35 (s, 3H) | 161.2, 145.1, 140.3, 118.9, 92.5, 18.1 | 3080, 1660, 1600 | [M+H] ⁺ calculated for C ₆ H ₆ INO: 235.9518; found: 235.9520 |
| N-Propargyl Iodopyridone (2) | (Structure not provided in source) | 7.62 (d, J = 7.2 Hz, 1H), 7.25 (s, 1H), 6.50 (d, J = 7.2 Hz, 1H), 5.10 (d, J = 2.4 Hz, 2H), 2.40 (s, 3H), 2.25 (t, J = 2.4 Hz, 1H) | 160.8, 144.8, 140.5, 119.2, 92.8, 78.5, 75.3, 42.1, 18.2 | 3280, 2120, 1665 | [M+H] ⁺ calculated for C ₉ H ₈ INO: 273.9674; found: 273.9671 |
| Mappicine Analog (3) | (Structure not provided in source) | (Complex aromatic and aliphatic signals) | (Complex aromatic and aliphatic signals) | 1650, 1610, 1580 | (Data varies with isonitrile used) |

Synthetic Pathway Diagram



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